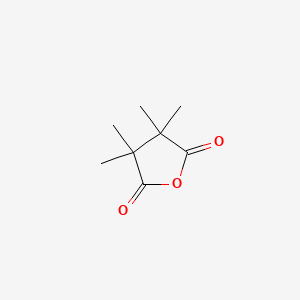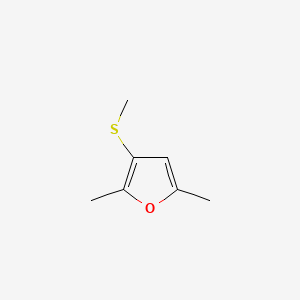
alpha,4-Dichloroanisole
Overview
Description
Alpha,4-Dichloroanisole is an organic compound with the linear formula ClC6H4OCH2Cl . It has a molecular weight of 177.03 . It’s widely used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound consists of a total of 16 bonds. There are 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a refractive index of 1.552. Its boiling point is 120-124 °C at 18 mmHg and its melting point is 29-30 °C. It should be stored at a temperature of 2-8°C .
Scientific Research Applications
The research on alpha,4-Dichloroanisole is diverse and spans across various scientific fields. While the direct studies specifically targeting this compound in scientific research applications are limited, insights can be drawn from related compounds and their applications in medicine, environmental science, and biochemical research. Below are synthesized insights from studies related to compounds with similar properties or structural analogies to this compound, reflecting its potential applications and effects in scientific research.
Environmental and Biochemical Insights
Studies on compounds structurally related to this compound, such as dichlorophenoxyacetic acid (2,4-D), provide insights into the environmental and biochemical impacts of chlorinated aromatic compounds. 2,4-D, a widely used herbicide, has been studied for its toxicological effects on various species and its mechanisms of action within plants. It mimics natural auxin, leading to abnormal growth and plant death, highlighting the biochemical pathways affected by chlorinated compounds (Yaling Song, 2014). Furthermore, research on pentachloroanisole (PCA), a compound related to chlorinated anisoles, has explored its developmental toxicities in zebrafish models, indicating that PCA and by extension, related compounds like this compound, could affect thyroid hormone levels and disrupt development at environmental concentrations (Yan Cheng et al., 2015).
Therapeutic Applications and Toxicity
Radium-223 dichloride, a compound used in the treatment of metastatic prostate cancer, exemplifies the therapeutic applications of chlorinated compounds. It targets bone metastases with alpha particles, improving overall survival rates (C. Parker et al., 2013). This indicates the potential of chlorinated compounds in targeted cancer therapy. However, the use of Dichloroacetate (DCA) for treating mitochondrial diseases underscores the balance between therapeutic benefits and toxicity risks. DCA's impact on metabolism and mitochondrial function offers promise for treating certain conditions, but its associated neuropathic effects highlight the importance of understanding and mitigating potential toxicities (N. Felitsyn et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of benzene and is used in proteomics research
Mode of Action
Similar compounds, such as chlorinated benzenes, often undergo free radical reactions . These reactions involve a chain reaction where for every reactive species you start off with, a new one is generated at the end . This keeps the process going and is known as free radical substitution or a free radical chain reaction .
Biochemical Pathways
Chlorinated benzenes can undergo nucleophilic reactions . This two-step mechanism involves initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion .
Pharmacokinetics
The compound is a solid at room temperature and has a boiling point of 120-124 °C . It is recommended to be stored at 2-8°C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As a derivative of benzene used in proteomics research
Action Environment
Environmental factors can influence the action, efficacy, and stability of alpha,4-Dichloroanisole. For instance, temperature can affect the compound’s physical state and stability . Light conditions may also influence its reactivity, as some benzene derivatives can undergo reactions in strong sunlight .
Biochemical Analysis
Biochemical Properties
Alpha,4-Dichloroanisole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates that may further interact with cellular macromolecules, potentially leading to cellular damage or alterations in cellular function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. Additionally, it can disrupt cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and cellular context. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of specific substrates. This inhibition can result in the accumulation of these substrates, potentially causing toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities. Additionally, long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular function, such as alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity in animal models, characterized by increased liver enzyme levels and histopathological changes. Threshold effects have also been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which play crucial roles in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux and metabolite levels by altering the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. For instance, it can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs). Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s biological activity and its effects on cellular function .
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism. This localization can influence the compound’s effects on cellular processes and its overall biological activity .
properties
IUPAC Name |
1-chloro-4-(chloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLGIZXAYTZSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175394 | |
| Record name | alpha,4-Dichloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21151-56-4 | |
| Record name | 1-Chloro-4-(chloromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21151-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,4-Dichloroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021151564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha,4-Dichloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,4-dichloroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![cyclopenta[cd]pyren-3(4H)-one](/img/structure/B1616017.png)

![2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B1616023.png)
![Dibenzyl 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanedioate](/img/structure/B1616025.png)